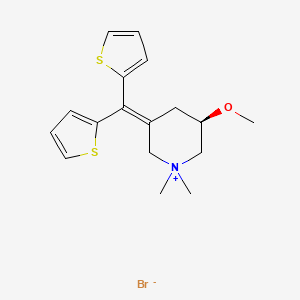
6-Ethynylpyridine-2-carbaldehyde
Vue d'ensemble
Description
6-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the 6th position and an aldehyde group at the 2nd position of the pyridine ring. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyridine-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes functionalization to introduce the ethynyl group at the 6th position.
Formylation: The final step involves the formylation of the ethynylated pyridine to introduce the aldehyde group at the 2nd position. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating reagent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are employed to achieve industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Ethynylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the ethynyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 6-Ethynylpyridine-2-carboxylic acid
Reduction: 6-Ethynylpyridine-2-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
6-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the design and synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its structural features allow for the exploration of structure-activity relationships in biological systems.
Medicine: Research into the medicinal chemistry of this compound derivatives has shown potential for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Ethynylpyridine-2-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in many chemical reactions. The ethynyl group can participate in cycloaddition reactions, contributing to the synthesis of complex heterocyclic structures. These reactivities make it a versatile compound in organic synthesis and medicinal chemistry.
Comparaison Avec Des Composés Similaires
Pyridine-2-carbaldehyde: Similar structure but lacks the ethynyl group, making it less reactive in certain chemical transformations.
6-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, leading to different reactivity and applications.
6-Bromopyridine-2-carbaldehyde:
Uniqueness: 6-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both the ethynyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
6-ethynylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c1-2-7-4-3-5-8(6-10)9-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBOUTVACLTJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663661 | |
| Record name | 6-Ethynylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183438-97-3 | |
| Record name | 6-Ethynylpyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70663661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-ethynylpyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,3-Dihydroimidazo[1,2-a]pyridine-5(1H)-thione](/img/structure/B575058.png)




![(trans,trans)-3,4,5-Trifluorophenyl 4'-ethyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B575066.png)
![2-[(E)-prop-1-enoxy]pyridine](/img/structure/B575068.png)

